2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride
Description
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride (CAS No. 720690-73-3) is a synthetic organic compound with the molecular formula C₄H₈ClN₅ (calculated molecular weight: 169.59 g/mol) . It features a 1,2,4-triazole ring linked to an ethanimidamide moiety, with a hydrochloride counterion enhancing its solubility and stability. The 1,2,4-triazole core is pharmacologically significant due to its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors .
Properties
CAS No. |
1400872-25-4 |
|---|---|
Molecular Formula |
C4H8ClN5 |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
High-Pressure Cyclocondensation of Formic Esters
The 1H-1,2,4-triazole core is synthesized via a cyclocondensation reaction using formic esters (e.g., methyl formate), hydrazine hydrate, and ammonium salts (e.g., NH₄Cl or NH₄HCO₃) under high-pressure conditions. Key steps include:
-
Reactor Setup : A 10 L high-pressure reactor charged with methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg).
-
Reaction Parameters : Sealed stirring at 120–130°C for 1–2 hours, followed by gradual cooling to recover methanol byproducts.
This method leverages in situ generation of formamide through ammonolysis of methyl formate, enhancing reaction kinetics while minimizing waste.
Chloromethyl-Triazole Intermediate Synthesis
Two-Stage One-Pot Strategy
A scalable route to 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves:
-
Condensation : Chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal in ethyl acetate at 50°C.
-
Cyclization : Hydrazine acetate in acetic acid/1,4-dioxane at 50°C forms the triazole ring.
-
Isolation : HCl gas in ethyl acetate precipitates the hydrochloride salt (72% yield).
Critical Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | Chloroacetamide, DMF-DMA | 50°C | 95% |
| Cyclization | Hydrazine acetate | 50°C | 76% |
| Salt Formation | HCl gas in EA | RT | 72% |
This route avoids hazardous thionyl chloride and enables gram-scale production.
Ethanimidamide Moiety Construction
Nitrile to Amidine Conversion
Ethanimidamide is typically derived from cyano precursors via Pinner reaction:
-
Reaction : Cyanoethylamine treated with HCl/ethanol forms ethanimidamide hydrochloride.
-
Challenges : Over-hydrolysis to carboxylic acids requires strict control of HCl stoichiometry.
Coupling Strategies for Final Product
N-Alkylation of Triazole with Chloroethylamidine
3-(Chloromethyl)-1H-1,2,4-triazole hydrochloride reacts with ethanimidamide precursors under basic conditions:
-
Workup : Extraction with ethyl acetate, followed by slurrying in tert-butyl methyl ether (54% yield).
Optimization Notes :
-
Excess K₂CO₃ (2.2 equiv) suppresses O-alkylation byproducts.
-
DMF enhances solubility but necessitates thorough removal during purification.
Hydrochloride Salt Formation
Direct Acidification
The free base is treated with HCl gas in ethyl acetate, yielding 2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride as a stable crystalline solid.
Stability Data :
Comparative Analysis of Methodologies
Impurity Profiling and Control
Key impurities include:
-
N-Methyl triazone (9) : Forms via residual methylating agents; controlled by limiting iodomethane stoichiometry.
-
De-methylated byproduct (8) : Minimized using K₂CO₃ instead of Et₃N during alkylation.
Industrial-Scale Considerations
-
Solvent Recovery : Methanol and ethyl acetate are recycled via distillation.
-
Waste Streams : Ammonium salts (e.g., NH₄Cl) are reclaimed for fertilizer production.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Chemistry
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride serves as a crucial building block in synthesizing more complex molecules. Its unique triazole structure allows for various chemical reactions including:
- Oxidation: Producing oxides.
- Reduction: Yielding reduced forms.
- Substitution: Reacting with electrophiles and nucleophiles.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that certain derivatives can inhibit bacterial growth.
- Anticancer Activities: Preliminary research suggests cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Medicine
Ongoing investigations are exploring its therapeutic applications for diseases such as:
- Infectious Diseases: The compound's antimicrobial properties may lead to new treatments.
- Cancer Therapy: Its cytotoxic effects could be harnessed for developing anticancer drugs.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study B | Anticancer Activity | Showed that the compound induced apoptosis in human breast cancer cells via mitochondrial pathways. |
| Study C | Synthesis Optimization | Developed a continuous flow synthesis method that improved yield by 30% compared to batch processes. |
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Varied Substituents
1,2,3-Triazole Antitumor Analogs ()
Compounds such as 3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-ones exhibit potent antitumor activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. For example:
- Compound 9b (1,3,4-thiadiazole derivative): IC₅₀ = 2.94 µM (HepG2).
- Compound 12a (thiazole derivative): IC₅₀ = 1.19 µM (HepG2), 3.4 µM (MCF-7).
Key Differences :
- The target compound lacks the extended aromatic systems (e.g., pyrimidine or thiadiazole rings) present in these analogs, which may reduce its antitumor potency.
- The ethanimidamide group in the target compound could enhance interactions with polar residues in enzymes, contrasting with the hydrophobic substituents in ’s analogs .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
This compound forms a hydrogen-bonded six-membered supramolecular structure with methanol. The presence of a thione group and chlorine substituents introduces sulfur-mediated interactions and increased lipophilicity compared to the hydrochloride salt in the target compound.
Key Differences :
Amidines and Hydrochloride Salts
2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboximidamide Hydrochloride ()
This analog replaces the ethanimidamide group with a pyridine-carboximidamide scaffold.
Key Differences :
- The pyridine ring may enhance π-stacking with aromatic amino acids in target proteins, whereas the ethanimidamide group offers a flexible, hydrogen-bond-donating side chain .
(1Z)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide ()
Key Differences :
Isoindole and Phthalimide Derivatives
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide Hydrochloride ()
This compound incorporates a phthalimide group, which is electron-deficient and may engage in charge-transfer interactions. The isoindole ring system increases steric bulk compared to the simpler triazole-ethanimidamide structure.
Key Differences :
- The phthalimide group could confer photostability or fluorescence properties, whereas the triazole core in the target compound prioritizes hydrogen-bonding versatility .
Biological Activity
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is a chemical compound characterized by its triazole ring structure and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data.
- Molecular Formula : C4H8ClN5
- Molecular Weight : 161.6 g/mol
- CAS Number : 1400872-25-4
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Formation of C-N Bonds : The compound can form stable C-N bonds through nucleophilic attack on electrophilic centers in target biomolecules.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated:
- Effectiveness Against Bacteria : The compound shows potent activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.25 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown:
- Cytotoxic Effects : It induces apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in survival and proliferation.
- Inhibition of Telomerase Activity : Research indicates that it may inhibit telomerase, an enzyme critical for cancer cell immortality .
Study 1: Antimicrobial Efficacy
A study published in PMC evaluated the efficacy of various triazole derivatives, including this compound. The results indicated that this compound had superior antimicrobial activity compared to standard treatments, highlighting its potential as a therapeutic agent for infectious diseases .
Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of triazole derivatives. The findings revealed that the compound significantly inhibited the growth of human cancer cell lines with IC50 values ranging from 5.2 to 9.1 μM, demonstrating its potential as a lead compound for further drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves reacting 1H-1,2,4-triazole with amidines and carboxylic acids, followed by cyclization using hydrazines under controlled temperatures (e.g., 60–80°C) and catalytic conditions (e.g., acid/base catalysts). Purification via recrystallization or chromatography is critical for achieving >90% purity. Reaction efficiency can be enhanced by using continuous flow reactors to minimize side products .
Q. How can researchers verify the structural integrity and purity of the synthesized compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of the triazole ring (δ 8.5–9.0 ppm for aromatic protons) and ethanimidamide backbone. High-resolution mass spectrometry (HRMS) validates molecular weight (141.13 g/mol for the free base). Purity ≥95% is achievable via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?
- Methodological Answer : The compound exhibits moderate water solubility (≈10 mg/mL at 25°C) due to its hydrochloride salt form. Stability studies indicate degradation under prolonged UV exposure (>48 hrs) or acidic conditions (pH <3). Store at −20°C in inert atmospheres to prevent hygroscopic absorption .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivative synthesis, and what software tools are recommended?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states for oxidation/reduction reactions. Molecular docking (AutoDock Vina) predicts binding affinities of derivatives to biological targets. Reaction path sampling (RPS) algorithms optimize conditions for regioselective substitutions on the triazole ring .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Mitigate via:
- Pharmacokinetic Profiling : LC-MS/MS to assess plasma half-life and tissue distribution.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
- Control Experiments : Validate assay conditions (e.g., serum-free media vs. serum-containing) to isolate confounding factors .
Q. How do substituent modifications on the triazole ring affect structure-activity relationships (SAR) in antimicrobial studies?
- Methodological Answer : Replace the 1H-1,2,4-triazole with benzotriazole to enhance lipophilicity (logP increase by 0.5–1.0 units) and improve membrane penetration. Bioactivity assays against E. coli and S. aureus show a 2–4x MIC reduction when electron-withdrawing groups (e.g., -NO₂) are added at position 3 of the triazole .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters:
- Temperature : 70–80°C minimizes unreacted starting materials.
- Catalyst Loading : 5 mol% ZnCl₂ reduces cyclization time by 30%.
- Flow Chemistry : Tubular reactors with residence time <10 min suppress dimerization .
Q. How can researchers address discrepancies in reported stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with pH buffers (2.0–9.0). UPLC-MS identifies degradation products (e.g., triazole ring cleavage at pH >8). Use Arrhenius kinetics to extrapolate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
